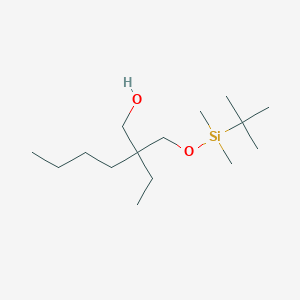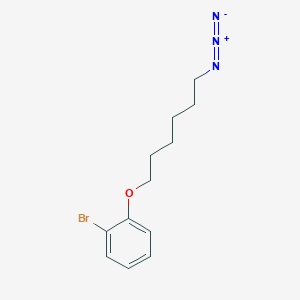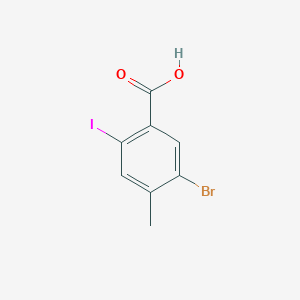
(5-Bromo-2-iodobenzyl)-cyclopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-iodobenzyl)-cyclopropylamine is an organic compound with the molecular formula C10H11BrIN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and iodine at the 5 and 2 positions, respectively, and the amine group is attached to a cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylamine typically involves multi-step organic reactions. One common method starts with the bromination and iodination of benzylamine to introduce the halogen atoms at the desired positions. This is followed by the formation of the cyclopropylamine moiety through a cyclopropanation reaction.
Bromination and Iodination: The starting material, benzylamine, is first brominated using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-benzylamine is then iodinated using iodine and a catalyst like copper(I) iodide to obtain 5-bromo-2-iodobenzylamine.
Cyclopropanation: The 5-bromo-2-iodobenzylamine is then subjected to a cyclopropanation reaction using a cyclopropylating agent such as diazomethane or a cyclopropyl halide in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.
化学反应分析
Types of Reactions
(5-Bromo-2-iodobenzyl)-cyclopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organolithium compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines using reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, organolithium compounds; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA); solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.
Coupling Reactions: Palladium catalysts, boronic acids; solvents like toluene or ethanol; temperatures ranging from room temperature to reflux.
Major Products Formed
Substitution Reactions: Azides, thiocyanates, organolithium derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Coupling Reactions: Aryl or alkyl-substituted derivatives.
科学研究应用
(5-Bromo-2-iodobenzyl)-cyclopropylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (5-Bromo-2-iodobenzyl)-cyclopropylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylamine moiety can enhance binding affinity and selectivity towards these targets, making it a valuable scaffold in drug design.
相似化合物的比较
Similar Compounds
5-Bromo-2-iodobenzylamine: Lacks the cyclopropylamine moiety, which may result in different biological activities and reactivity.
5-Bromo-2-iodoaniline: Contains an amino group directly attached to the benzene ring, leading to different chemical properties and applications.
5-Bromo-2-iodobenzyl alcohol:
Uniqueness
(5-Bromo-2-iodobenzyl)-cyclopropylamine is unique due to the presence of both bromine and iodine atoms on the benzyl ring and the cyclopropylamine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrIN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCXHWKPCFUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
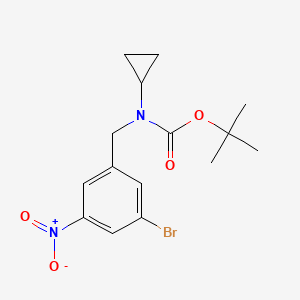
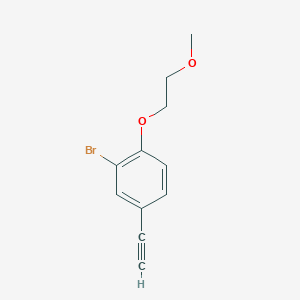
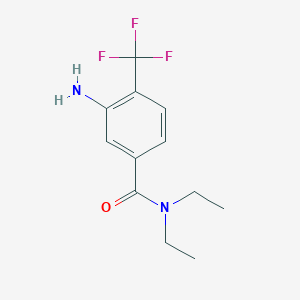
![[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B8122486.png)
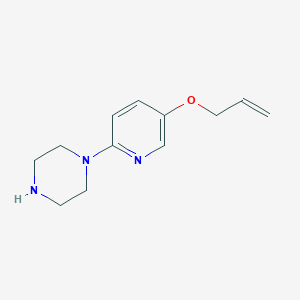

![Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
![N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide](/img/structure/B8122512.png)
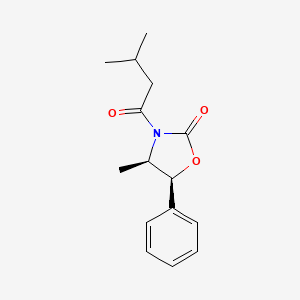
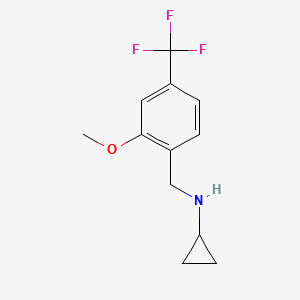
![4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8122526.png)
